2,5-Dihexylthieno[3,2-b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihexylthieno[3,2-b]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-17-18(19-15)14-16(20-17)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGMQZNIULPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=C(S2)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for 2,5 Dihexylthieno 3,2 B Thiophene Derivatives
Established Synthetic Routes to the Thieno[3,2-b]thiophene (B52689) Parent Core
The synthesis of the parent thieno[3,2-b]thiophene scaffold is a critical first step, and various methods have been developed to achieve this. These can be broadly categorized into annulation strategies to form the second thiophene (B33073) ring and subsequent functionalization of the pre-formed core.
Annulation Strategies for Thiophene Ring Formation
A primary strategy for constructing the thieno[3,2-b]thiophene core involves the annulation of a second thiophene ring onto a single thiophene substrate. mdpi.com One common approach starts with a 3-substituted thiophene. For instance, the lithiation of 3-bromothiophene (B43185) followed by the addition of elemental sulfur and an α-haloketone is a one-pot, three-step reaction to form key ketone intermediates. frontiersin.org These intermediates then undergo ring closure in the presence of polyphosphoric acid (PPA) to yield the thieno[3,2-b]thiophene core. frontiersin.org
Another notable method is the Fiesselmann thiophene synthesis, which has been adapted for the construction of thieno[3,2-b]thiophene derivatives. nih.gov This involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.gov Furthermore, cascade cyclization of alkynyl diol derivatives represents a step-efficient protocol for obtaining multisubstituted thieno[3,2-b]thiophenes. mdpi.com Some syntheses have also utilized elemental sulfur as a sulfurizing agent, although these often require high temperatures and can result in low yields. mdpi.comnih.gov A more recent approach involves the use of the trisulfur (B1217805) radical anion (S3•−) as an efficient sulfurization reagent. mdpi.comnih.gov
A different annulation strategy begins with 3-nitrothiophenes containing carbonyl groups at the C-2 and C-5 positions. mdpi.com Nucleophilic aromatic substitution of the nitro group with thiolates, followed by cyclization, provides an efficient route to the thieno[3,2-b]thiophene scaffold. mdpi.comresearchgate.net
Functionalization Approaches for the Thieno[3,2-b]thiophene Scaffold
Once the parent thieno[3,2-b]thiophene core is synthesized, various functionalization strategies can be employed. Selective bromination using N-bromosuccinimide (NBS) is a common method to introduce bromine atoms at specific positions, typically the 2- and 5-positions, creating a versatile intermediate for further reactions. frontiersin.orgnih.gov These brominated derivatives are excellent substrates for subsequent cross-coupling reactions.
Direct C-H functionalization is another powerful tool for modifying the thieno[3,2-b]thiophene skeleton. benthamdirect.com Palladium-catalyzed direct arylation with boronic acids has been shown to be highly regioselective, favoring the C-3 and C-6 positions. benthamdirect.com This method offers an efficient, one-pot approach to introduce aryl substituents. Additionally, a full functionalization of all four positions of the thieno[3,2-b]thiophene scaffold has been achieved through a sequence of magnesiation, trapping with electrophiles, dechlorination, and regioselective metalation. nih.gov
Regioselective Dihexyl Functionalization Approaches for 2,5-Dihexylthieno[3,2-b]thiophene
The introduction of hexyl chains at the 2- and 5-positions is crucial for enhancing the solubility and processability of thieno[3,2-b]thiophene-based materials. Several regioselective methods have been developed for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)
Palladium-catalyzed cross-coupling reactions are the most widely used methods for introducing alkyl and aryl groups onto the thieno[3,2-b]thiophene core. nih.govrsc.org The Suzuki coupling reaction, which involves the reaction of a boronic acid or ester with an organohalide, is a popular choice. frontiersin.orgnih.gov For instance, 2,5-dibromothieno[3,2-b]thiophene (B1273552) can be coupled with appropriate arylboronic acids to yield 2,5-diaryl derivatives. nih.gov Similarly, the Stille coupling reaction, utilizing organotin reagents, is another effective method. nih.govrsc.org These reactions are known for their high yields and tolerance of various functional groups. mdpi.com
Lithiation and Subsequent Alkylation Methods
An alternative to cross-coupling reactions is the direct lithiation of the thieno[3,2-b]thiophene core, followed by quenching with an alkylating agent. nih.gov This method can be highly regioselective, with lithiation typically occurring at the 2- and 5-positions. Subsequent reaction with an alkyl halide, such as 1-bromohexane, introduces the hexyl chains. mdpi.com This approach can sometimes be complicated by issues with purification. To circumvent this, a Friedel-Crafts acylation followed by reduction can be employed to achieve mono-alkylation.
Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Subunits
The this compound unit is a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials often exhibit excellent charge transport properties and are thus of great interest for electronic applications. beilstein-journals.orgacs.org
Palladium-catalyzed polymerization reactions, such as Stille and Suzuki polycondensation, are the primary methods for synthesizing these polymers. acs.orgscispace.com For example, the Stille cross-coupling of a dibrominated this compound monomer with a distannylated comonomer, such as (E)-1,2-bis(tributylstannyl)ethene, yields poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene). scispace.com
The synthesis of well-defined oligomers is also of significant interest. Soluble thieno[3,2-b]thiophene oligomers have been synthesized in high yields using Stille or Suzuki coupling reactions. rsc.org These oligomers often incorporate end-capping aryl units to enhance stability. rsc.org The length of the oligomer chain and the nature of the end-groups have been shown to significantly influence the optical and charge transport properties of the resulting materials. rsc.org
The versatility of the this compound building block has also been demonstrated in the synthesis of more complex architectures, including donor-acceptor copolymers and π-extended systems. beilstein-journals.orgacs.org These materials are designed to have tailored electronic properties for specific applications in organic electronics.
Strategies for Copolymerization
The incorporation of the this compound moiety into larger polymeric structures is primarily achieved through cross-coupling reactions, which allow for the formation of well-defined, conjugated copolymers. These polymers are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ulb.ac.benih.gov
The most prevalent and effective strategies for copolymerization are palladium-catalyzed reactions, namely Stille and Suzuki coupling.
Stille Coupling: This method is widely used for synthesizing thieno[3,2-b]thiophene-containing polymers. scispace.comlnu.edu.cn It involves the reaction of a distannyl derivative of one monomer with a dihalogenated (typically dibrominated) comonomer in the presence of a palladium catalyst. ulb.ac.bescispace.com For instance, copolymers of 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699) with various brominated aromatic compounds have been successfully synthesized. ulb.ac.be A specific example is the synthesis of poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV), which is prepared via a Pd-catalyzed Stille-coupling reaction between a dibrominated dihexylthieno[3,2-b]thiophene monomer and (E)-1,2-bis(tributylstannyl)ethane. scispace.comresearchgate.net The reaction is performed under an inert, air-free atmosphere to ensure the integrity of the catalyst and reagents. scispace.com
Suzuki Coupling: This is another powerful tool for the synthesis of thieno[3,2-b]thiophene-based copolymers. manchester.ac.uk The reaction couples a boronic acid or boronic ester derivative with a halogenated comonomer. For example, novel polymers have been created by polymerizing dibrominated thieno[3,2-b]thiophene monomers with comonomers containing boronic acid groups, using a palladium catalyst. manchester.ac.uk This method was employed to synthesize a series of three novel polymers (P1-P3) by coupling a dibrominated thieno[3,4-b]thiophene (B1596311) core with 3-hexylthiophene. manchester.ac.uk While Stille coupling is often effective, Suzuki coupling provides an alternative route, particularly when the synthesis of stannylated monomers proves challenging. mdpi.com
The choice of copolymerization strategy allows for the combination of the electron-rich, rigid, and planar thieno[3,2-b]thiophene unit with other aromatic or heteroaromatic building blocks. manchester.ac.uk This modular approach enables the tuning of the final polymer's electronic and photophysical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electronic band gap, and charge carrier mobility. ulb.ac.bemanchester.ac.uk
Oligomerization for Tuned Conjugation and Intermolecular Interactions
Oligomerization offers a precise method to study the relationship between molecular structure, conjugation length, and material properties, bridging the gap between small molecules and polymers. For thieno[3,2-b]thiophene derivatives, synthesizing well-defined oligomers is crucial for understanding and fine-tuning electronic characteristics and solid-state packing. rsc.orgresearchgate.net
A systematic study on oligo(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene)s, denoted as Tn where 'n' is the number of thiophene rings (n = 4, 8, 12, 20), has provided significant insights. rsc.orgresearchgate.net In this research, two series of oligomers were synthesized: one with hydrogen end-groups (Tn) and another with electron-withdrawing cyano (CN) end-groups (Tn-2CN). rsc.orgresearchgate.net
Key Findings from Oligomer Studies:
Effect of Chain Length: As the oligomer chain length increases, a red-shift in the absorption spectra is observed for both Tn and Tn-2CN series. This indicates a decrease in the energy gap as the extent of π-conjugation grows. rsc.orgresearchgate.net
Effect of End-Groups: The introduction of terminal CN groups leads to a significant red-shift in the absorption spectra, especially for shorter oligomers (n=4 and 8), in both solution and film states. rsc.orgresearchgate.net For longer oligomers (n=12 and 20), this pronounced red-shift is mainly observed in the solid-state film. rsc.orgresearchgate.net The electron-withdrawing nature of the CN groups lowers both the HOMO and LUMO energy levels, with the effect diminishing as the oligomer chain lengthens. rsc.orgresearchgate.net
Influence on Morphology: The chain length and end-groups also dictate the thin-film microstructure. Shorter oligomers (n=4 and 8) tend to stand on the substrate at a tilt, while longer oligomers (n=12 and 20) adopt an "edge-on" orientation, with the molecular long axes parallel to the substrate, similar to their polymer counterparts. rsc.orgresearchgate.net The CN-terminated oligomers (T12-2CN and T20-2CN) were found to form films with larger, more oriented crystalline domains compared to their hydrogen-terminated analogues. rsc.orgresearchgate.net
These studies demonstrate that the synthesis of well-defined oligomers is a powerful strategy for tuning the electronic properties and controlling the intermolecular organization, which are critical factors for charge transport in organic semiconductor devices. rsc.orgresearchgate.netresearchgate.net
Academic Investigations into Synthetic Yields and Purity Metrics
The viability of any synthetic methodology is ultimately judged by its efficiency and the purity of the resulting product. In academic literature, the synthesis of thieno[3,2-b]thiophene derivatives is often accompanied by detailed reports on reaction yields and the analytical techniques used to confirm purity.
High-purity materials are essential for achieving optimal performance in electronic devices, as impurities can act as charge traps, degrading mobility and device stability. Common purification techniques for thieno[3,2-b]thiophene derivatives include column chromatography, crystallization or recrystallization, and vacuum sublimation. scispace.commdpi.comgoogle.commdpi.com
Purity is typically assessed using a combination of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure. scispace.comgoogle.commdpi.com
Mass Spectrometry (MS) , including techniques like MALDI-TOF and High-Resolution Mass Spectrometry (HRMS), verifies the molecular weight. mdpi.commdpi.com
Elemental Analysis confirms the elemental composition (C, H, S) of the synthesized compound. mdpi.commdpi.com
Computational and Theoretical Investigations of Electronic Structure and Charge Dynamics in 2,5 Dihexylthieno 3,2 B Thiophene
Density Functional Theory (DFT) for Molecular Structure and Orbital Distribution Analysis
Density Functional Theory (DFT) has become a cornerstone for the computational investigation of conjugated organic molecules. It offers a balance between computational cost and accuracy, making it well-suited for analyzing the ground-state properties of systems like 2,5-Dihexylthieno[3,2-b]thiophene and its derivatives. DFT calculations are routinely used to optimize molecular geometries, visualize the spatial distribution of frontier molecular orbitals, and predict key electronic parameters.
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties of an organic semiconductor. The HOMO level relates to the ability to donate an electron (p-type character), while the LUMO level corresponds to the ability to accept an electron (n-type character). The difference between these levels defines the electronic band gap, a crucial factor determining the material's optical and electronic properties.
Theoretical calculations provide direct access to these energy levels. For instance, DFT calculations at the B3LYP/6-31G(d) level for a thieno[3,2-b]thiophene-based system yielded HOMO and LUMO energy levels of -5.85 eV and -0.72 eV, respectively. acs.org In another study, the HOMO and LUMO levels for a star-shaped molecule incorporating a 3,6-dihexyl-thieno[3,2-b]thiophene π-bridge were calculated from cyclic voltammetry to be -5.13 eV and -3.38 eV. mdpi.com Computational studies on polymers incorporating the thieno[3,2-b]thiophene (B52689) unit have also been performed, with one polymer showing calculated HOMO/LUMO levels of -5.68 eV / -3.91 eV. researchgate.net These theoretical values are often in good agreement with experimental data derived from electrochemical measurements, such as cyclic voltammetry.
Below is an interactive table summarizing representative HOMO, LUMO, and band gap values for various thieno[3,2-b]thiophene-based molecules as determined by computational and experimental methods.
| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Source |
| Thieno[3,2-b]thiophene Derivative | -5.85 | -0.72 | 5.13 | B3LYP/6-31G(d) | acs.org |
| BDHTT-BBT | -5.7 | -2.9 | 2.8 | Electrochemical | acs.org |
| Star-shaped Molecule with DHTT | -5.13 | -3.38 | 1.75 | Electrochemical | mdpi.com |
| D–A–D Molecule (7) | -5.10 | -3.42 | 1.68 | Electrochemical | mdpi.com |
| D–A–D Molecule (8) | -5.01 | -3.36 | 1.65 | Electrochemical | mdpi.com |
| Polymer (PTBTT) | -5.68 | -3.91 | 1.77 | Calculated | researchgate.net |
Note: BDHTT-BBT is 2,6-bis(3,6-dihexyl-thieno[3,2-b]thiophen-2-yl)benzo[1,2-d:4,5-d′]bis(thiazole). DHTT is 3,6-dihexyl-thieno[3,2-b]thiophene.
The planarity and rigidity of a conjugated molecule's backbone are critical for effective π-orbital overlap, which facilitates intramolecular charge delocalization and promotes strong intermolecular electronic coupling for efficient charge transport in the solid state. The thieno[3,2-b]thiophene (TT) unit is inherently rigid and promotes a planar conformation in oligomers and polymers. acs.orgresearchgate.net
DFT calculations are instrumental in assessing these structural properties. Theoretical studies have shown that molecules containing fused-ring systems like TT tend to have a more rigid and coplanar backbone, which enhances effective π-conjugation. researchgate.net Furthermore, noncovalent intramolecular interactions, such as S···O or S···N contacts, can be computationally modeled and have been shown to lock the molecular structure into a planar conformation, further enhancing the degree of conjugation. acs.orgd-nb.info For example, DFT investigations have been used to optimize the placement of alkyl side chains on the TT core to minimize steric hindrance that could otherwise force the backbone to twist and disrupt planarity. researchgate.net Maintaining this structural rigidity is a key strategy for designing high-performance materials. d-nb.info
Theoretical Exploration of π-Conjugation Length and its Impact on Electronic Properties
The extent of π-conjugation in a molecule directly influences its electronic properties, most notably the HOMO-LUMO gap. As the π-conjugation length increases, typically by extending the molecule with additional conjugated units, the HOMO level is raised and the LUMO level is lowered, resulting in a smaller band gap and a bathochromic (red) shift in the material's absorption spectrum. mdpi.comresearchgate.net
Theoretical models effectively capture this trend. Computational studies on oligomers of thieno[3,2-b]thiophene show that as the number of repeating units increases, the calculated band gap decreases. researchgate.net The introduction of the rigid thieno[3,2-b]thiophene unit into a polymer backbone is a known strategy to enhance π-stacking and lower the band gap of the resulting material. researchgate.net Even in molecules with relatively short conjugation lengths, the incorporation of a TT unit can lead to surprisingly small HOMO-LUMO gaps, a feature attributed to its unique electronic structure and rigidity. acs.org Theoretical calculations thus provide a predictive framework for tuning the absorption profile and electronic energy levels by systematically varying the effective conjugation length. researchgate.netmdpi.com
Multireference Computational Methods for Assessing Diradical Character and Ground State Singlet/Triplet Energies
For certain conjugated molecules, particularly those with extended quinoidal character, the ground state may not be well-described by a single, closed-shell electronic configuration. These systems can exhibit significant open-shell or diradical character, where two electrons are effectively unpaired. Standard DFT methods can struggle to accurately describe such states.
To address this, highly correlated, multireference methods such as multireference configuration interaction (MR-CISD) and multireference averaged quadratic coupled cluster theory (MR-AQCC) are employed. nih.govrsc.org These advanced computational techniques are necessary for an accurate quantum-chemical description of open-shell singlet ground states by including static correlation effects. researchgate.net
Studies on didehydrothiophene isomers, which are structurally related to the thieno[3,2-b]thiophene core, have utilized these methods to characterize the energies of the lowest lying singlet and triplet states. nih.gov These calculations predict that the isomers exist as planar, stable ground state singlets, with singlet-triplet energy gaps ranging from 15 to 25 kcal/mol. nih.gov Notably, the 2,5-didehydrothiophene isomer is predicted to have the largest diradical character among the isomers studied. nih.gov Assessing the diradical character and the singlet-triplet energy gap is crucial for understanding the fundamental electronic nature and potential applications of these molecules in areas like nonlinear optics and molecular magnetism. researchgate.net
Simulations of Intermolecular Interactions and Charge Transfer Integrals
In the solid state, the performance of an organic electronic device is highly dependent on how molecules pack together and how efficiently charge can hop between them. Computational simulations are vital for understanding these intermolecular phenomena. DFT can be used to model molecular clusters and predict the preferred packing arrangements, which are often characterized by π-π stacking. d-nb.info
The efficiency of charge hopping between adjacent molecules is quantified by the charge transfer integral (also known as electronic coupling). This parameter can be calculated using quantum chemical methods. henu.edu.cn Theoretical studies have shown a direct link between molecular structure and the magnitude of these integrals. For instance, a rigid and planar backbone, as found in TT-based materials, facilitates close π-π stacking distances, which in turn leads to stronger intermolecular interactions and larger charge transfer integrals. d-nb.info Simulations can differentiate between various types of intermolecular contacts, such as S–S and S–π interactions, and correlate them with charge transport properties. henu.edu.cn These computational insights reveal that condensed molecular arrangements driven by strong intermolecular forces are favorable for high charge mobility. d-nb.infohenu.edu.cn
Band Gap Engineering through Molecular Modifications: Computational Perspectives
A key goal in materials science is the ability to tune a material's properties for a specific application. Computational chemistry provides a powerful "in silico" approach to band gap engineering of molecules like this compound. By simulating the effects of various structural modifications, researchers can rationally design molecules with desired electronic characteristics before undertaking complex and costly synthesis. pkusz.edu.cnnih.gov
Theoretical studies have explored numerous modification strategies:
Donor-Acceptor (D-A) Approach : Attaching electron-donating or electron-withdrawing groups to the thieno[3,2-b]thiophene core is a common strategy. DFT calculations show that this can effectively modulate the HOMO and LUMO energy levels and reduce the band gap. pkusz.edu.cnrsc.org
Core Extension : Extending the π-conjugated system by fusing more aromatic rings to the TT core is computationally shown to lower the LUMO and reduce the band gap. nih.gov
Side-Chain Optimization : The placement and nature of solubilizing side chains, such as the hexyl groups, can impact planarity and solid-state packing. DFT is used to find optimal substitution patterns that maintain planarity while ensuring processability, thereby preserving desirable electronic properties. researchgate.net
These computational approaches allow for the fine-tuning of oxidation potentials and band gaps, which can be varied significantly. For example, polymers based on modified TT cores have been shown to have band gaps tunable from 1.46 eV to 1.92 eV. pkusz.edu.cn This predictive power makes computational engineering an indispensable tool for developing the next generation of thieno[3,2-b]thiophene-based materials.
Advanced Characterization of Thin Film Morphology and Microstructure of 2,5 Dihexylthieno 3,2 B Thiophene
X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD) for Crystallinity and Molecular Orientation
X-ray diffraction techniques are powerful, non-destructive tools for probing the crystalline structure of materials. For thin films of 2,5-Dihexylthieno[3,2-b]thiophene and its derivatives, XRD and GIXD reveal the degree of molecular order and the orientation of the crystalline domains relative to the underlying substrate. nih.govnist.govnih.gov
In studies of polymers derived from this compound, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), XRD patterns typically show a series of (00l) diffraction peaks. mdpi.com These peaks are indicative of a well-defined lamellar packing structure. The primary diffraction peak, (001), allows for the calculation of the lamellar d-spacing, which represents the distance between repeating layers of the polymer chains.
For instance, solution-sheared thin films of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives with different alkyl chains exhibit distinct primary diffraction peaks. A derivative with two octyl chains showed a (001) peak at a 2θ value of 4.13°, corresponding to a d-spacing of 21.4 Å. mdpi.com Similarly, another derivative with branched ethylhexyl chains displayed a peak at 3.66°, translating to a larger d-spacing of 24.1 Å. mdpi.com These values are crucial as they reflect how the length and branching of the alkyl side chains, such as the hexyl groups in this compound, govern the interlayer packing distance. The presence of multiple, sharp diffraction peaks generally signifies a highly ordered microstructure within the film. mdpi.com
| Compound Derivative | 2θ (°) | d-spacing (Å) |
| DTT with n-octyl chains | 4.13 | 21.4 |
| DTT with ethylhexyl chains | 3.66 | 24.1 |
| DTT with octylthiopheneyl | 4.70 | 18.8 |
Table 1: XRD data for selected Dithieno[3,2-b]thiophene derivatives, illustrating the effect of side chains on lamellar d-spacing. mdpi.com
GIXD is particularly effective for determining the orientation of molecules within the first few nanometers of the film at the substrate interface. For semiconducting polymers like PBTTT, two primary orientations are of interest: "edge-on" and "face-on". In the edge-on orientation, the conjugated backbones are perpendicular to the substrate, and the π-π stacking direction is parallel to it, which is generally favorable for charge transport in field-effect transistors.
Studies on oligomers of thieno[3,2-b]thiophene (B52689) have shown that molecular orientation is dependent on the length of the oligomer chain. researchgate.net Shorter oligomers tend to stand on the substrate with a tilt angle, while longer chains often adopt an edge-on arrangement where the molecular long axes are parallel to the substrate. researchgate.net For PBTTT, GIXD studies have confirmed that the crystalline domains are well-oriented relative to the substrate, with a strong ordering of the crystal axes. nist.govnih.gov This preferential orientation, often enhanced by thermal annealing, ensures efficient π-orbital overlap between adjacent molecules, facilitating charge mobility. nist.govnih.gov
Atomic Force Microscopy (AFM) for Surface Morphology and Grain Analysis
AFM imaging reveals the surface morphology of this compound films, often showing distinct crystalline domains. The size of these domains and the connectivity between them are critical; larger, well-interconnected grains provide continuous pathways for charge carriers, whereas numerous grain boundaries can act as trapping sites, impeding charge transport. mdpi.com
For example, AFM studies on PBTTT have shown that while X-ray scattering data may be nearly identical on different substrates, the crystalline domain size can vary significantly. nist.govnih.gov This suggests that electrical transport is strongly influenced not just by the internal crystal structure but also by the macroscopic domain size and the disordered regions that separate them. nist.govnih.gov Films with small, rod-shaped grains and a high density of grain boundaries tend to have limited interconnectivity and, consequently, lower charge transport characteristics. mdpi.com
| Film Property | Value |
| RMS Roughness (interconnected terrace-like film) | 1.20 nm |
| RMS Roughness (interconnected terrace-like film) | 1.67 nm |
| RMS Roughness (rod-like morphology film) | 30.4 nm |
Table 2: Root-mean-square (RMS) roughness for thin films of DTT derivatives with different surface morphologies as measured by AFM. mdpi.com
The way a thin film grows on a substrate can be elucidated by AFM, observing the morphology from the sub-monolayer to multilayer regime. Common growth modes include island growth (Volmer-Weber), layer-by-layer growth (Frank-van der Merwe), and layer-plus-island growth (Stranski-Krastanov). ifmpan.poznan.pl
For related thieno[3,2-b]thiophene-based molecules, a Stranski-Krastanov growth mode has been observed, where the molecules first form two-dimensional layers followed by the growth of three-dimensional islands. chemrxiv.org AFM images often reveal molecularly flat terraces, with step heights corresponding to the lamellar d-spacing of the crystal structure. chemrxiv.orgresearchgate.net The formation of continuous, terrace-like layered morphologies is highly desirable as it indicates a high degree of crystallinity and good intermolecular connectivity, which correlates with superior electrical performance. mdpi.com
Correlation of Molecular Structure with Observed Solid-State Packing Architectures
The solid-state packing of this compound is a direct consequence of its molecular design, which features a rigid, planar thieno[3,2-b]thiophene core and flexible hexyl aliphatic side chains. This combination dictates the ultimate thin-film microstructure.
The rigid aromatic core promotes strong π-π interactions, which are the driving force for crystallization and efficient charge transport. The orientation of these cores, whether in a herringbone or a co-facial π-stacked arrangement, is a critical determinant of electronic coupling between molecules. rsc.org
The hexyl side chains play a multifaceted role. Firstly, they impart solubility, enabling solution-based processing of the material. Secondly, they direct the solid-state packing. Single-crystal X-ray diffraction studies on similar alkylated oligothiophenes have shown that the alkyl chains significantly influence the packing motif. rsc.org For instance, the introduction of hexyl chains can alter the conformation of terminal thiophene (B33073) rings and lead to molecular orientations that enhance hole mobilities by an order of magnitude compared to unsubstituted analogues. rsc.org The length and nature of these side chains define the lamellar spacing observed in XRD, essentially setting the distance between the charge-transporting conjugated backbones. mdpi.com The interplay between the core's tendency to π-stack and the steric demands of the side chains results in the observed lamellar, often edge-on, packing structure that is highly beneficial for transistor applications. researchgate.net
Studies on Morphological Stability and Spontaneous Reconfiguration in Ultrathin Films of this compound
Following a comprehensive review of available scientific literature, no specific studies focusing on the morphological stability and spontaneous reconfiguration of ultrathin films of this compound were identified. Research in this area has predominantly centered on other derivatives of the thieno[3,2-b]thiophene core or other small-molecule organic semiconductors. Therefore, detailed research findings and data tables for this specific compound cannot be provided at this time.
Mechanistic Studies of Charge Transport in 2,5 Dihexylthieno 3,2 B Thiophene Based Organic Semiconductors
Hole Mobility Characterization and Enhancement Strategies in Organic Field-Effect Transistors (OFETs)
The charge carrier mobility of organic semiconductors is a critical parameter for the performance of flexible electronic devices. In the context of 2,5-dihexylthieno[3,2-b]thiophene (C6-TT) and its derivatives, significant research has been dedicated to characterizing and enhancing hole mobility in organic field-effect transistors (OFETs).
A noteworthy strategy to boost charge carrier mobility involves the incorporation of an ionic additive, such as tetramethylammonium (B1211777) iodide, into a DPP-thieno[3,2-b]thiophene-conjugated polymer. nih.gov This simple approach has been shown to increase the hole mobility by a factor of 24 compared to thin films without the additive. nih.gov The enhancement is primarily attributed to the inhibition of alkyl side chain torsion by the ionic species, which facilitates a more ordered lamellar packing of the alkyl side chains and improves interchain π-π interactions. nih.gov
Another effective method for enhancing hole mobility is the use of a molecular Lewis acid, B(C₆F₅)₃, as a p-dopant. nih.gov When mixed into the semiconductor formulation before deposition, B(C₆F₅)₃ acts as both an efficient p-dopant and a microstructure modifier. nih.gov This dual role leads to simultaneous p-doping and dopant-induced long-range crystallization, resulting in significantly higher hole mobilities in a variety of organic semiconductors, including small molecules, polymers, and blends. nih.gov For instance, blends of 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene:poly(triarylamine) (diF-TESADT:PTAA) and 2,7-dioctyl nih.gov-benzothieno[3,2-b] nih.govbenzothiophene:poly(indacenodithiophene-co-benzothiadiazole) (C8-BTBT:C16-IDTBT) have achieved impressive hole mobilities of 8 and 11 cm² V⁻¹ s⁻¹, respectively, with the addition of B(C₆F₅)₃. nih.gov
Furthermore, alkyl chain engineering has been demonstrated as a viable strategy. rsc.org The introduction of linear alkyl side chains in thieno[2,3-b]thiophene (B1266192) small molecules has been shown to enhance molecular packing and crystallinity, leading to improved device performance. rsc.org For example, a compound with linear octyl side chains exhibited a hole mobility of 0.42 cm² V⁻¹ s⁻¹ and excellent air stability. rsc.org
The table below summarizes the hole mobilities achieved in various thieno[3,2-b]thiophene-based materials and the enhancement strategies employed.
| Material/System | Enhancement Strategy | Hole Mobility (cm² V⁻¹ s⁻¹) |
| DPP-thieno[3,2-b]thiophene-conjugated polymer | Incorporation of tetramethylammonium iodide | Increased by a factor of 24 |
| diF-TESADT:PTAA blend | Admixing of B(C₆F₅)₃ | 8 |
| C8-BTBT:C16-IDTBT blend | Admixing of B(C₆F₅)₃ | 11 |
| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Linear alkyl side chains | 0.42 |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene derivative | In silico screening and synthesis | 12.3 (saturation), 16 (linear) |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) | Thermal annealing at 180°C | 0.032 |
Investigation of Ambipolar Charge Transport Characteristics
Ambipolar charge transport, the ability of a material to conduct both holes and electrons, is a desirable characteristic for various organic electronic devices. Research into thieno[3,2-b]thiophene-based materials has revealed their potential for ambipolar behavior.
Donor-acceptor semiconducting polymers based on a strong acceptor unit, thieno[3,2-b]thiophene-2,5-dione (B13760093) (TTD), have demonstrated ambipolar characteristics. rsc.org These polymers exhibit deep lowest unoccupied molecular orbital (LUMO) energy levels of around -4 eV and low-lying highest occupied molecular orbital (HOMO) energy levels below -5 eV. rsc.org In a top-gate-bottom-contact transistor configuration, these polymers show ambipolar behavior with both hole and electron mobilities. rsc.org
The morphology of bulk heterojunctions (BHJs) created by blending two organic semiconductors strongly influences the charge carrier transport in OFETs. mdpi.com By controlling the morphology of a blend of p-type poly[2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene] (PBTTT-C₁₄) and an n-type small molecule through thermal post-treatment, it is possible to switch the dominant charge transport from n-type to p-type. mdpi.com This highlights the critical role of morphology in dictating the charge transport characteristics of blend films.
Furthermore, incorporating additional thiophene (B33073) units into a polymer backbone can lead to ambipolar transport. For example, modifying a fluorene-based polymer with extra thiophene units resulted in significantly enhanced ambipolar field-effect mobilities, with values reaching 5 x 10⁻² cm² V⁻¹ s⁻¹ for holes and 4 x 10⁻³ cm² V⁻¹ s⁻¹ for electrons. ru.nl This improvement is attributed to increased backbone planarization and interchain interactions. ru.nl
The following table provides examples of thieno[3,2-b]thiophene-based systems exhibiting ambipolar transport and their respective charge carrier mobilities.
| Material/System | Device Configuration | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |
| Thieno[3,2-b]thiophene-2,5-dione (TTD) based polymers | Top-gate-bottom-contact | ~0.12 | ~0.20 |
| Poly(fluorene-thienyl-benzothiadiazole) with additional thiophene units | OFET | 5 x 10⁻² | 4 x 10⁻³ |
Influence of Thin Film Microstructure on Carrier Mobility
The performance of organic semiconductor devices is intrinsically linked to the microstructure of the active thin film. The arrangement of molecules, the degree of crystallinity, and the nature of intermolecular interactions all play a crucial role in determining the efficiency of charge transport.
Role of Crystalline Domains and Disordered Regions in Charge Pathway Formation
In semicrystalline polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), charge transport is significantly influenced by the size and orientation of crystalline domains and the nature of the disordered regions that separate them. nist.govnih.gov PBTTT is known to form well-oriented crystalline domains on substrates treated with alkyltrichlorosilanes, leading to high field-effect mobilities (around 0.2 to 0.5 cm²/V·s). nih.gov In contrast, on bare silicon dioxide, the mobility is drastically lower (<0.005 cm²/V·s). nih.gov While X-ray diffraction studies show that PBTTT crystallizes with lamellae of π-stacked polymer chains on both surfaces, atomic force microscopy reveals that the size of the crystalline domains is dependent on the substrate surface. nist.govnih.gov This suggests that the electrical transport in these films is strongly affected by the domain size of the crystalline regions and the disordered regions between them, which can act as barriers to charge transport. nist.govnih.gov The connectivity between these crystalline domains is a key factor in establishing efficient charge transport pathways. mdpi.com
Impact of Intermolecular π-π Stacking and S-S Interactions on Charge Transport
Intermolecular interactions, particularly π-π stacking and sulfur-sulfur (S-S) interactions, are fundamental to facilitating efficient charge transport in thieno[3,2-b]thiophene-based materials. The planar and rigid structure of fused thiophenes promotes strong π-orbital overlap between adjacent molecules, creating pathways for charge carriers to hop.
In the crystalline phase, the interdigitation of side chains in materials like PBTTT enhances the stability of the conjugated rings on the backbones. rsc.org This leads to a more stable π-π stacking, which in turn reduces energetic disorder and increases the electronic coupling between chains, resulting in higher charge mobility compared to polymers like poly(3-hexylthiophene) (P3HT). rsc.org
Charge Transport Mechanisms in Organic Photovoltaics (OPVs) utilizing this compound
In organic photovoltaics (OPVs), the efficient generation and transport of charge carriers are paramount for achieving high power conversion efficiencies. The active layer in an OPV device is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. Upon light absorption, excitons (bound electron-hole pairs) are created and must diffuse to the donor-acceptor interface to be separated into free charge carriers. db-thueringen.de The morphology of this blend, with finely intermixed domains on the nanoscale, is crucial for maximizing this interfacial area. db-thueringen.de
Introducing a thieno[3,2-b]thiophene (B52689) unit as a π-bridge in small molecule donor materials has been shown to be an effective strategy to improve photovoltaic performance. researchgate.net This is attributed to the extended conjugated backbone and the positive influence on the molecular energy levels, which facilitates charge carrier transport. researchgate.net
Research into Hole Extraction and Transfer Dynamics in Perovskite Solar Cells
In perovskite solar cells (PSCs), hole transport layers (HTLs) play a critical role in efficiently extracting and transferring photogenerated holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. frontiersin.org Materials based on this compound and its derivatives have shown promise as HTLs in PSCs.
The use of a polymeric HTL, such as one based on diketopyrrole, can lead to faster hole-extraction due to the polymer chains effectively reaching the electrode, thereby enhancing charge collection efficiency. nih.gov Studies comparing such polymeric HTLs to the commonly used spiro-OMeTAD have shown that while the initial charge separation times can be similar, the dynamics of nongeminate recombination can differ, highlighting the influence of the HTL on charge carrier lifetime. nih.gov
The effectiveness of an HTL is also closely tied to the morphology and crystallinity of the perovskite film grown on top of it. A well-suited HTL can promote the growth of highly crystalline and pinhole-free perovskite films, which is essential for efficient charge extraction and minimizing recombination. rug.nl Furthermore, proper energy level alignment between the perovskite and the HTL is crucial to minimize the energy barrier for hole extraction. rug.nl
Research on novel HTMs based on thieno[3,2-b]thiophene and triphenylamine (B166846) has demonstrated their potential for achieving high open-circuit voltages in PSCs. frontiersin.org The molecular structure of these HTMs influences their electronic energy levels and, consequently, their performance in devices. frontiersin.org Similarly, dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives have been investigated as HTMs, with their performance being linked to their conductivity, hole mobility, and ability to facilitate efficient hole transport at the interface. rsc.org
The table below presents data on thieno[3,2-b]thiophene-based materials used as HTLs in perovskite solar cells.
| HTL Material | Perovskite Solar Cell Architecture | Power Conversion Efficiency (PCE) |
| PBDTP-DTDPP (diketopyrrole-based polymer) | FTO/SnO₂/perovskite/PBDTP-DTDPP/Au | 14.78% |
| Thieno[3,2-b]thiophene and TPA(OMe)₂-based materials (M1-M3) | p-i-n | 5.20% |
| 2,3-Diphenylthieno[3,4-b]pyrazine (DPTP)-based small molecules | n-i-p planar | 20.18% |
Factors Affecting On/Off Current Ratios and Threshold Voltage in OFET Devices
The performance of Organic Field-Effect Transistors (OFETs) based on this compound and its derivatives is critically influenced by the on/off current ratio (Ion/Ioff) and the threshold voltage (Vth). A high Ion/Ioff ratio is essential for clear switching between the on and off states, minimizing power consumption in the off state. The threshold voltage, the gate voltage required to turn the transistor on, is crucial for determining the operating voltage of the device. Several factors, including the dielectric interface, processing conditions, and molecular structure, significantly impact these two key parameters.
A high on/off current ratio is a prerequisite for the practical application of OFETs in low-power and reliable circuits. city.ac.uk This ratio can be enhanced by increasing the on-current or decreasing the off-current. city.ac.uk The on-current can be boosted through methods like chemical doping, improving charge injection at the electrodes, and utilizing high-k dielectrics. city.ac.uk Conversely, the off-current can be minimized by controlling the doping level to reduce the conductivity of the active layer, optimizing material purity, and employing post-processing techniques such as annealing. city.ac.uk
The threshold voltage is influenced by the charge carrier density in the semiconductor, the capacitance of the dielectric layer, and the presence of trap states at the semiconductor-dielectric interface. A lower absolute threshold voltage is generally desirable for low-power applications.
Dielectric Interface Modification
The interface between the organic semiconductor and the gate dielectric plays a pivotal role in charge transport. Modifying the dielectric surface can improve the molecular ordering of the semiconductor film, reduce charge trapping, and thereby enhance the on/off ratio and shift the threshold voltage.
For instance, treating the gate dielectric with octyltrichlorosilane (OTS) has been shown to improve device performance. In one study, an OFET based on a dithieno[3,2-b:2',3'-d]thiophene derivative with an OTS-modified gate dielectric exhibited no significant degradation in its output characteristics over nine months, indicating excellent environmental stability. city.ac.uk
The use of high-k dielectric materials, such as aluminum oxide (AlOx), can enable low-voltage operation of OFETs. A solution-processed AlOx dielectric film allowed for an operating voltage of less than -3 V in an OFET using a thieno[3,2-b]thiophene derivative. frontiersin.org This is attributed to the high capacitance of the dielectric, which allows for sufficient charge accumulation at lower gate voltages.
Processing Conditions
The method of film deposition and subsequent processing steps like thermal annealing significantly affect the morphology and crystallinity of the semiconductor film, which in turn influences the on/off ratio and threshold voltage.
Solution-processing techniques, such as spin-coating and solution-shearing, are attractive for large-area and flexible electronics. Thermal annealing after film deposition can improve the crystallinity and molecular ordering of the polymer chains, leading to better device performance. For example, a poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) based OFET showed a significant improvement in performance after thermal annealing at 180 °C for 30 minutes, achieving an on/off ratio of 105. researchgate.netscispace.com
However, the effect of annealing can be material-dependent. In some cases, annealing at high temperatures can lead to a decrease in performance due to film roughening or degradation. scispace.com The choice of solvent for solution processing can also impact the film morphology and, consequently, the device characteristics.
Molecular Structure and Packing
The molecular structure of the semiconductor, including the nature of the core and the side chains, has a profound impact on its solid-state packing and electronic properties.
The introduction of fused aromatic rings into the thieno[3,2-b]thiophene core can enhance π-π stacking and intermolecular charge transport. city.ac.uk For example, oligomers based on thieno[3,2-b]thiophene have demonstrated promising p-channel OFET performance. researchgate.net The planarity of the molecular backbone is crucial for achieving high charge carrier mobility. The inclusion of thienothiophene units can extend the polymer coplanarity and promote a more delocalized Highest Occupied Molecular Orbital (HOMO), which is expected to enhance intermolecular charge hopping. ulb.ac.be
The length and type of alkyl side chains also play a critical role. Longer alkyl chains can improve solubility but may also lead to increased steric hindrance, which can affect the polymer packing in the solid state. ulb.ac.be For instance, in a study of two structurally similar polymers, the one with alkyl chains that caused more steric interactions exhibited a lower hole mobility. ulb.ac.be In contrast, another study found that longer alkyl chains in 2,5-bis(5-alkylthien-2-yl)thieno[3,2-b]thiophenes helped in hole transport. acs.org
The strategic placement of electron-donating or electron-withdrawing groups can be used to tune the energy levels of the semiconductor, which affects the threshold voltage. A lower HOMO level can lead to higher air stability and a near-zero turn-on voltage. scispace.com
The following table summarizes the on/off current ratios and threshold voltages for various OFETs based on derivatives of this compound, highlighting the influence of different structural and processing factors.
| Semiconductor | Dielectric/Substrate | Processing | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) | Bottom gate/top contact | Spin-coated, annealed at 180 °C | 105 | - | researchgate.netscispace.com |
| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole Polymer (P1) | - | - | ~105 (holes) | ~0 | ulb.ac.be |
| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole Polymer (P1) | - | - | 103-104 (electrons) | ~56 | ulb.ac.be |
| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole Polymer (P2) | - | - | ~105 (holes) | ~-5 | ulb.ac.be |
| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole Polymer (P2) | - | - | 104-105 (electrons) | ~42 | ulb.ac.be |
| 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene | - | Vacuum deposited | 105 | - | acs.org |
| 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene | - | Vacuum deposited | 105 | - | acs.org |
| Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymer (nonyl side chain) | Bottom-gate, top-contact | - | 3.5 x 103 | - | rsc.org |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal | - | 106 - 108 | - | nih.gov |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Top-contact/bottom-gate | Solution-processed | > 107 | - | mdpi.com |
This data clearly illustrates the wide range of on/off ratios and the significant impact of molecular design and processing on the performance of this compound-based OFETs.
Rational Design Principles and Molecular Engineering Strategies for Optimized 2,5 Dihexylthieno 3,2 B Thiophene Architectures
Impact of Alkyl Side Chain Variations on Processability, Molecular Packing, and Device Performance
The solubility and processability of thieno[3,2-b]thiophene-based materials are significantly influenced by the nature of the alkyl side chains. The introduction of flexible alkyl chains is a key strategy to enhance solubility, a crucial factor for solution-based fabrication of organic electronic devices. rsc.orgmdpi.com For instance, the use of a long, branched 2-decyl-1-tetradecyl alkyl chain has been shown to improve the solubility of diketopyrrolopyrrole polymers incorporating thieno[3,2-b]thiophene (B52689), enabling the synthesis of high molecular weight polymers. acs.org
The position of the branching point in the alkyl side chain is another critical factor. A study on thieno[3,4-c]pyrrole-4,6-dione (B1257111) copolymers revealed that a C1-branched side-chain promotes increased crystallinity and favorable solid-state packing. imperial.ac.uk Shortening the length of commonly used octyl chains to hexyl chains in certain thieno[3,2-b]thiophene-based small molecules has been found to improve self-assembly and device performance in organic solar cells. researchgate.net This is due to tighter molecular stacking and higher crystallinity in blends with fullerene acceptors. researchgate.net The introduction of 3-(2-Octyldodecyl)thieno[3,2-b]thiophene as a π-bridge in polymer donors for organic photovoltaics (OPVs) has also been shown to enhance solubility while maintaining good device performance. mdpi.com
Incorporation of Electron-Donating and Electron-Withdrawing Units for Electronic Property Modulation
A prevalent strategy for tailoring the electronic properties of materials based on 2,5-Dihexylthieno[3,2-b]thiophene is the incorporation of electron-donating (donor) and electron-withdrawing (acceptor) moieties. This approach allows for precise control over the frontier molecular orbital (HOMO and LUMO) energy levels, which is fundamental for optimizing performance in various electronic devices. nih.govmdpi.com By strategically placing these units, the electronic and optical properties of the resulting copolymers can be significantly affected. nih.gov
For instance, attaching various acceptor end groups to a conjugated side chain on a thieno[3,2-b]thiophene moiety within a copolymer structure has been shown to modulate its electronic, photophysical, and morphological characteristics. nih.gov The introduction of electron-withdrawing groups generally leads to a red shift in the main absorption band, which is a consequence of a decrease in the HOMO-LUMO energy gap. mdpi.com This tunability is crucial for applications such as organic solar cells, where matching the absorption spectrum of the material to the solar spectrum is essential for high efficiency.
Donor-Acceptor (D-A) Approaches for Tuned Energy Levels and Optical Absorption
The donor-acceptor (D-A) architectural approach is a powerful tool for fine-tuning the energy levels and optical absorption properties of organic semiconductors. mdpi.com This strategy involves creating molecules or polymers where an electron-donating unit is covalently linked to an electron-accepting unit, often via a π-conjugated bridge. The thieno[3,2-b]thiophene core can act as a potent electron donor in such systems.
The effectiveness of this approach has been demonstrated in numerous studies. For example, in a series of D-A and A-D-A systems based on a 2,2′-bi[3,2-b]thienothiophene donor block, it was found that the energy levels could be modulated by altering the strength of the electron-accepting unit. mdpi.comsemanticscholar.org The use of a stronger electron-withdrawing group, such as 1,1-dicyanomethylene-3-indanone, resulted in a larger bathochromic (red) shift in the absorption spectrum and a lower band gap compared to weaker acceptors. mdpi.comsemanticscholar.org This highlights the direct relationship between the acceptor strength and the resulting electronic and optical properties.
This principle is widely applied in the design of materials for organic solar cells. By creating D-A copolymers, researchers can engineer materials with low bandgaps that can absorb a broader range of the solar spectrum. nih.gov Furthermore, the D-A approach allows for the adjustment of frontier orbital levels, which is critical for achieving efficient charge separation and high open-circuit voltages in photovoltaic devices. acs.org
Strategy of Extended π-Conjugation through Fused Ring Systems
Extending the π-conjugation of the thieno[3,2-b]thiophene core by fusing it with other aromatic rings is a highly effective strategy for enhancing the performance of organic electronic materials. This approach leads to more rigid and planar molecular structures, which facilitates more compact molecular packing in the solid state. mdpi.com This improved packing, in turn, enhances intermolecular charge transport, a key factor for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs). mdpi.com
A prominent example of this strategy is the creation of dithieno[3,2-b:2′,3′-d]thiophene (DTT). mdpi.comnih.gov The DTT moiety, with its extended π-conjugation and rigid, flat structure, is considered a promising backbone for high-performance organic semiconductors. mdpi.comnih.gov The fusion of additional thiophene (B33073) rings to the thieno[3,2-b]thiophene core, creating structures like thiophene-thieno[3,2-b]thiophene-thiophene (4T), has been shown to significantly broaden the absorption spectrum of the resulting molecules. rsc.org This extended conjugation is particularly beneficial for applications in organic photovoltaics, where broad absorption is desirable.
The benefits of extended π-conjugation are not limited to small molecules. Incorporating fused ring systems into conjugated polymers has also proven to be a successful strategy. For instance, the synthesis of a novel fused hexacyclic electron-rich monomer incorporating thieno[3,2-b]thiophene and its subsequent polymerization led to a low band-gap polymer with high molecular weights and good solution processability. researchgate.net This polymer demonstrated high hole mobilities in OFETs, highlighting the potential of this design approach. researchgate.net Furthermore, even more extended systems, such as dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), which contains eight fused aromatic rings, have been synthesized and shown to exhibit high field-effect mobilities. acs.org
Modification of Molecular Symmetry and its Repercussions on Electronic Properties
The symmetry of a molecule based on the thieno[3,2-b]thiophene core can have significant implications for its electronic properties and its performance in devices. Introducing asymmetry into the molecular structure can influence factors such as molecular packing, solubility, and the alignment of energy levels.
For example, the development of asymmetric fused-ring electron acceptors has been explored as a strategy to enhance the performance of organic solar cells. One study demonstrated that incorporating an electron-donating thieno[3,2-b]thiophene unit into an acceptor moiety in an asymmetric fashion decreased the electron-accepting strength. acs.org This led to an upshift in both the HOMO and LUMO energy levels, which in turn resulted in a larger open-circuit voltage (Voc) in the final solar cell device. acs.org
In another instance, the synthesis of novel donor-acceptor and acceptor-donor-acceptor systems based on a 2,2′-bi[3,2-b]thienothiophene donor block highlighted the effects of symmetry. semanticscholar.org By comparing symmetrical (A-D-A) and unsymmetrical (D-A) architectures, it was shown that the nature and number of the electron-acceptor groups had a noticeable effect on the redox potentials, indicating that the frontier molecular orbitals are delocalized over the entire molecule. semanticscholar.org The study also revealed that the emissive properties varied significantly, with the symmetrical A-D-A systems exhibiting poorer photoluminescence compared to their unsymmetrical D-A counterparts. semanticscholar.org These findings underscore that modifying molecular symmetry is a subtle yet powerful tool for tuning the optoelectronic properties of thieno[3,2-b]thiophene-based materials.
Computational Design Guidelines for Advanced Thieno[3,2-b]thiophene Derivatives with Predictable Performance
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the rational design of novel thieno[3,2-b]thiophene derivatives. tandfonline.comresearchgate.net These theoretical methods allow for the prediction of various key properties, including electronic structure, frontier molecular orbital (HOMO and LUMO) energies, and optical absorption spectra, before undertaking complex and time-consuming synthesis. tandfonline.comresearchgate.net This in silico approach provides valuable insights into structure-property relationships, guiding the design of materials with tailored characteristics for specific applications. researchgate.net
One of the primary uses of computational design is to screen potential candidate molecules and predict their performance in devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). For instance, DFT calculations can be used to estimate the HOMO-LUMO gap of a molecule, which is a crucial parameter for determining its potential as a light-absorbing material in OSCs. nih.gov By systematically modifying the molecular structure in silico, for example, by adding different electron-donating or -withdrawing groups, researchers can identify modifications that are likely to lead to a desirable band gap. nih.gov
Furthermore, computational studies can provide detailed information about the molecular geometry and electronic distribution. For example, DFT calculations can predict the dihedral angles between different parts of a molecule, which can influence the degree of π-conjugation and, consequently, the electronic properties. pkusz.edu.cn This was demonstrated in a study where DFT calculations revealed that the dihedral angles between a thieno[3,2-b]thiophene core and its side substituents significantly impacted the electronic effects of those substituents. pkusz.edu.cn
Theoretical calculations are also employed to predict charge transport properties. By analyzing the intermolecular orbital couplings based on the predicted solid-state packing, researchers can estimate the potential charge carrier mobility of a new material. acs.org This was shown in the case of DATT, where theoretical calculations suggested good intermolecular orbital overlap, which was later confirmed by the high field-effect mobilities measured in actual devices. acs.org
The table below presents a summary of computationally predicted properties for a series of designed thieno[3,2-b]thiophene-based non-fullerene acceptors (NFAs), illustrating the power of this approach.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| FUIC-1 | -5.52 | -3.51 | 2.01 |
| FUIC-2 | -5.79 | -3.89 | 1.90 |
| FUIC-3 | -5.48 | -3.47 | 2.01 |
| FUIC-4 | -5.60 | -3.64 | 1.96 |
| FUIC-5 | -5.46 | -3.45 | 2.01 |
| FUIC-6 | -5.81 | -3.93 | 1.88 |
| Data sourced from a computational study on thieno[2,3-b]thiophene-based NFAs. The substitution of different end-capped acceptors leads to variations in the predicted electronic properties. acs.org |
By leveraging these computational tools, scientists can accelerate the discovery and development of advanced thieno[3,2-b]thiophene derivatives with predictable and optimized performance characteristics for a wide range of organic electronic applications.
Advanced Research Applications of 2,5 Dihexylthieno 3,2 B Thiophene in Organic Optoelectronics
Utilization as Active Layers in Organic Field-Effect Transistors (OFETs)
2,5-Dihexylthieno[3,2-b]thiophene and its derivatives have emerged as significant materials in the field of organic electronics, particularly as the active layer in organic field-effect transistors (OFETs). researchgate.netmdpi.comgoogle.com The inherent properties of the thieno[3,2-b]thiophene (B52689) core, such as its rigid and planar structure, facilitate strong end-to-end π-conjugation and intermolecular S∙∙∙S interactions, which are crucial for efficient charge transport. mdpi.com The addition of hexyl chains enhances the solubility and processability of these materials without significantly disrupting their favorable electronic properties. google.comscispace.com
Researchers have synthesized and investigated various oligomers and co-polymers incorporating the this compound moiety. researchgate.netrsc.org These materials are often employed as p-type semiconductors in OFETs, demonstrating promising performance characteristics. researchgate.net The development of these materials is driven by the need for low-cost, large-area, and flexible electronic products. wikipedia.org
Research on Performance Parameter Optimization and Device Architectures
Significant research has been dedicated to optimizing the performance of OFETs based on this compound derivatives through molecular engineering and device architecture modifications. rsc.orgcon-science.se The goal is to enhance key parameters like charge carrier mobility and the on/off current ratio. city.ac.uk
One strategy involves the synthesis of novel co-polymers. For instance, a series of co-polymers incorporating substituted thieno[3,2-b]thiophenes as the donor unit and benzothiadiazole as the acceptor unit were synthesized. OFETs using a derivative with a nonyl side chain exhibited a hole mobility of 0.1 cm² V⁻¹ s⁻¹ and an on/off ratio of 3.5 × 10³. rsc.org Another study on soluble thieno[3,2-b]thiophene oligomers reported a hole mobility of up to 0.025 cm²V⁻¹s⁻¹ and an on/off ratio of 1.2 × 10³ for vacuum-sublimated thin films. researchgate.net
The device architecture also plays a critical role. Most OFETs utilize a bottom-gate structure with top-drain and source electrodes, similar to thin-film silicon transistors. wikipedia.org Solution-shearing is a common technique for preparing the organic thin films, and the resulting surface morphology and microstructure are analyzed to understand their impact on device performance. rsc.org For example, a derivative of dithieno[3,2-b:2′,3′-d]thiophene in a single crystal OFET demonstrated a high mobility of 1.26 cm² V⁻¹ s⁻¹ and an on/off ratio between 10⁶ and 10⁸. nih.gov
The table below summarizes the performance of various OFETs based on thieno[3,2-b]thiophene derivatives:
| Derivative | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
| Thieno[3,2-b]thiophene-co-benzothiadiazole | 0.1 | 3.5 x 10³ | rsc.org |
| Soluble thieno[3,2-b]thiophene oligomer | 0.025 | 1.2 x 10³ | researchgate.net |
| Dithieno[3,2-b:2′,3′-d]thiophene derivative | 1.26 | 10⁶ - 10⁸ | nih.gov |
| Dithieno[3,2-b:2',3'-d]thiophene and thiophene (B33073) based | 2 x 10⁻² | > 10⁶ | city.ac.uk |
These findings highlight the potential of this compound and its analogs in developing high-performance, air-stable OFETs for various electronic applications. rsc.org
Application as Donor or Acceptor Materials in Organic Solar Cells (OSCs)
In the realm of organic solar cells (OSCs), derivatives of this compound have been investigated as both electron donor and acceptor materials. mdpi.comnih.gov The thieno[3,2-b]thiophene unit is valued for its ability to extend the conjugated backbone of molecules, which can positively influence the energy levels and photovoltaic performance of the resulting materials. researchgate.net
Solution-processable small molecules with a donor-acceptor-donor (D-A-D) structure have been designed using diketopyrrolopyrrole (DPP) as the acceptor and a (4-hexyl)thieno[3,2-b]thiophene (HTT) unit as the donor. nih.gov These molecules exhibit broad absorption spectra and relatively low Highest Occupied Molecular Orbital (HOMO) energy levels, which are desirable for donor materials in OSCs. nih.gov For instance, an OSC based on a DPP-HTT derivative as the donor and a fullerene derivative (PC₇₁BM) as the acceptor achieved a power conversion efficiency (PCE) of 1.50%. nih.gov
Role in Bulk Heterojunction Device Performance
The bulk heterojunction (BHJ) architecture is a common design for organic solar cells, where a blend of donor and acceptor materials forms the active layer. wikipedia.orgmdpi.com The nanostructure of this blend is critical for efficient exciton (B1674681) dissociation and charge transport. wikipedia.org
In BHJ devices, thieno[3,2-b]thiophene-based materials are often used as the donor component. For example, a study on poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) in a BHJ solar cell with a fullerene acceptor reported a PCE of 0.28%. This was an improvement over a similar polymer without the fused thiophene unit, a benefit attributed to the higher hole mobility of DH-PTTV. researchgate.net The morphology of the blend film, which influences charge carrier transport, can be affected by the specific thieno[3,2-b]thiophene derivative used. mdpi.com
Development for Dye-Sensitized Solar Cells (DSSCs)
The core principles of dye-sensitized solar cells (DSSCs) involve a dye sensitizer (B1316253) that absorbs light, anchored to a wide-bandgap semiconductor. rsc.orgmdpi.com While the primary focus of this compound research has been in OFETs and OSCs, the broader family of thieno[3,2-b]thiophene derivatives has been explored for use in DSSCs.
Integration into Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)
The thieno[3,2-b]thiophene framework is a promising building block for hole transport materials (HTMs) used in perovskite solar cells (PSCs). mdpi.comfrontiersin.orgitu.edu.tr HTMs play a crucial role in extracting and transporting holes from the perovskite layer to the electrode. frontiersin.org The planar and electron-rich nature of the thieno[3,2-b]thiophene core contributes to efficient charge transport. frontiersin.org
Researchers have designed and synthesized novel π-extended conjugated materials based on thieno[3,2-b]thiophene and triphenylamine (B166846) derivatives for use as HTMs in p-i-n architecture PSCs. frontiersin.org In one such study, the resulting PSCs showed a power conversion efficiency of up to 5.20%, with an open-circuit voltage of 1.05 V and a short-circuit current of 16.9 mA/cm². frontiersin.orgitu.edu.tr Another dithieno[3,2-b:2′,3′-d]pyrrole-based HTM enabled PSCs to achieve efficiencies over 18%. rsc.org These results demonstrate the potential of thieno[3,2-b]thiophene-based structures as high-performance HTMs. frontiersin.org
The table below presents the performance of PSCs using different thieno[3,2-b]thiophene-based HTMs:
| HTM based on | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Reference |
| Thieno[3,2-b]thiophene and Triphenylamine | 5.20 | 1.05 | 16.9 | frontiersin.orgitu.edu.tr |
| Dithieno[3,2-b:2′,3′-d]pyrrole | >18 | Not Specified | Not Specified | rsc.org |
Research on Potential in Organic Light-Emitting Diodes (OLEDs) and Electro-Optic Applications
The rigid and planar framework of thieno[3,2-b]thiophene, which allows for end-to-end π-conjugation, makes it a suitable candidate for designing materials for organic light-emitting diodes (OLEDs) and other electro-optic applications. mdpi.comgoogle.com The development of organic light-emitting field-effect transistors (OLEFETs) has also opened up new avenues for these materials, integrating both light emission and current modulation in a single device. wikipedia.org
While specific research focusing solely on this compound in OLEDs is less prominent than in OFETs, the broader class of thieno[3,2-b]thiophene derivatives has been investigated. mdpi.com The design of OLEDs involves a stack of organic layers between two electrodes. mdpi.com Thieno[3,2-b]thiophene-based materials can be incorporated into the emissive layer or other charge-transporting layers to enhance device performance.
Investigation of Photophysical Properties for Optoelectronic Functionality
The efficacy of organic semiconducting materials in optoelectronic devices is fundamentally governed by their interaction with light. For this compound (DHTT) and its derivatives, a thorough understanding of their photophysical properties is paramount. These properties, which include the absorption and emission of light, are critical for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The rigid and planar thieno[3,2-b]thiophene core, combined with the solubilizing hexylic chains, provides a unique electronic structure that dictates its optical behavior.
UV-Vis Absorption and Photoluminescence Spectroscopy Studies
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are foundational techniques used to probe the electronic transitions in conjugated organic molecules like this compound. The absorption spectrum reveals the wavelengths of light a molecule can absorb to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the photoluminescence spectrum shows the wavelengths of light emitted when the electron returns to a lower energy state.
The position and shape of the absorption and emission bands are highly sensitive to the molecular structure, conformation, and the surrounding environment (e.g., solvent polarity, solid-state packing). For instance, the introduction of electron-donating or electron-withdrawing groups to the thieno[3,2-b]thiophene core can significantly shift the absorption and emission maxima. acs.org Similarly, the aggregation of molecules in thin films often leads to spectral shifts compared to their behavior in dilute solutions. acs.org
Detailed research findings on DHTT and related materials have been compiled to illustrate these properties. For example, studies on oligomers and polymers incorporating the thieno[3,2-b]thiophene unit have demonstrated how extending the conjugation length or altering the substitution pattern can tune the optical band gap. acs.orghep.com.cn In many donor-acceptor systems utilizing a thieno[3,2-b]thiophene-based π-bridge, the absorption spectra show broad and intense bands in the visible region, which are crucial for efficient light harvesting in solar cells. acs.orgd-nb.info
The following tables summarize key photophysical data for various compounds containing the thieno[3,2-b]thiophene moiety, providing insight into the influence of molecular architecture on their optoelectronic properties.
| Compound | Solvent/State | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |
|---|---|---|---|---|
| 2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene | Not Specified | 383 | Not Reported | hep.com.cn |
| 2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene | Not Specified | 380 | Not Reported | hep.com.cn |
| Oligomer with thieno[3,2-b]thiophene and benzene (B151609) units | Solution | 395 | Not Reported | hep.com.cn |
| Star-shaped molecule with 3,6-dihexyl-thieno[3,2-b]thiophene π-bridge | Chloroform | 429, 542 | Not Reported | csic.es |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) | Solution | Not Specified, blue-shifted compared to P3HTV | Not Reported | rsc.org |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) | Film | 542 | Not Reported | researchgate.net |
| Compound | Solvent/State | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Oligomer with thieno[3,2-b]thiophene and benzene units | Solution | 498 | Not Reported | hep.com.cn |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) | Solution | ~650 | Strongly luminescent | researchgate.net |
| Thieno[3,2-b]thienyl-DPP derivative (PDBr) | Not Specified | Not Reported | 0.67 (singlet oxygen) | rsc.org |
The data highlights that the absorption maxima for thieno[3,2-b]thiophene-based materials typically fall within the near-UV and visible regions of the electromagnetic spectrum. The molar extinction coefficients, where reported for more complex derivatives, are often high, indicating strong light absorption capabilities which is a desirable trait for photovoltaic applications. csic.es The photoluminescence of these materials can be significant, with emissions spanning the visible spectrum. For instance, poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV) exhibits strong photoluminescence, a property that can be harnessed in OLEDs. rsc.orgresearchgate.net
Future Directions and Emerging Research Avenues for Thieno 3,2 B Thiophene Based Materials
Exploration of Novel Thieno[3,2-b]thiophene (B52689) Derivatives with Enhanced Performance Characteristics
A primary focus of current research is the rational design and synthesis of new thieno[3,2-b]thiophene derivatives with tailored electronic and optical properties. By strategically modifying the core thieno[3,2-b]thiophene structure, researchers aim to fine-tune the material's performance for specific applications.
One successful strategy involves the creation of donor-π-acceptor (D-π-A) architectures. For instance, novel dyes for dye-sensitized solar cells (DSSCs) have been developed using a thieno[3,2-b]thiophene spacer, a cyanoacetic acid anchoring group, and various electron-rich heterocycles as donor groups. researchgate.net A derivative featuring a hexyl-bithiophene donor exhibited a notable power conversion efficiency, which was further improved through co-sensitization with a conventional ruthenium-based dye. researchgate.net Similarly, the incorporation of thieno[3,2-b]thiophene-EDOT π-bridges in D-π-A organic dyes has led to broader spectral responses and higher conversion efficiencies in DSSCs. acs.org
In the realm of perovskite solar cells, new hole transport materials (HTMs) based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine have shown promise, achieving significant open-circuit voltages and power conversion efficiencies. frontiersin.org The introduction of different substituents, such as hexyl groups, allows for the modulation of the material's photophysical and electrochemical properties. frontiersin.org
Furthermore, the development of liquid crystalline semiconductors based on thieno[3,2-b]thiophene is a growing area of interest. The introduction of lateral methyl groups to the mesogenic unit has resulted in the formation of highly organized liquid crystal domains at lower temperatures, with respectable hole mobility. rsc.org The synthesis of soluble thieno[3,2-b]thiophene oligomers with alternating architectures has also yielded materials with promising field-effect transistor (FET) performance and enhanced ambient stability compared to traditional oligothiophenes. researchgate.net
The table below summarizes the performance of some recently developed thieno[3,2-b]thiophene derivatives in various applications.
| Derivative Type | Application | Key Performance Metric |
| Thieno[3,2-b]thiophene with hexyl-bithiophene donor | Dye-Sensitized Solar Cell | Power Conversion Efficiency: 2.49% (4.40% with co-sensitizer) researchgate.net |
| Thieno[3,2-b]thiophene and TPA(OMe)2-based HTM | Perovskite Solar Cell | Power Conversion Efficiency: 5.20% frontiersin.org |
| Thieno[3,2-b]thiophene with lateral methyl substitution | Liquid Crystalline Semiconductor | Hole Mobility: 2 × 10⁻³ cm²/V⁻¹s⁻¹ rsc.org |
| Thieno[3,2-b]thiophene oligomer (HT2TT) | Organic Field-Effect Transistor | Hole Mobility: up to 0.025 cm²V⁻¹s⁻¹ researchgate.net |
Advancements in Solution Processing Techniques for Efficient Device Fabrication and Scalability
The ability to process organic semiconductors from solution is a critical factor for achieving low-cost, large-area, and high-throughput fabrication of electronic devices. Research into 2,5-dihexylthieno[3,2-b]thiophene and its analogues is increasingly focused on optimizing solution-based deposition methods.
Spin coating is a widely used technique for depositing thin films of soluble thieno[3,2-b]thiophene derivatives. Studies have shown that the choice of solvent can significantly impact film formation and device performance. For instance, using a more soluble solvent for star-shaped thieno[3,2-b]thiophene-containing molecules led to more uniform films and a tenfold increase in hole mobility in organic thin-film transistors (OTFTs). mdpi.com Blending these small molecules with an insulating polymer like polystyrene has also been shown to improve film morphology and device consistency. mdpi.com
Beyond spin coating, more advanced solution-shearing techniques are being explored to achieve highly crystalline and uniform films. The bar-assisted meniscus shearing (BAMS) technique has been successfully applied to deposit alkylated dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives at high coating speeds. rsc.org While less soluble linear derivatives resulted in modest mobilities, a more soluble S-shaped DNTT derivative yielded a significantly higher field-effect mobility of 2.1 cm² V⁻¹ s⁻¹. rsc.org
The development of soluble precursors is another promising approach. A soluble precursor to DNTT has enabled the fabrication of high-performance, solution-processed OFETs with good environmental stability, overcoming the low solubility of the parent compound. acs.org These advancements in solution processing are crucial for the transition of thieno[3,2-b]thiophene-based materials from the laboratory to industrial applications.
The following table highlights different solution processing techniques and their impact on the performance of devices based on thieno[3,2-b]thiophene derivatives.
| Processing Technique | Material | Device | Key Outcome |
| Spin Coating | Star-shaped thieno[3,2-b]thiophene molecules | OTFT | Order of magnitude increase in mobility with optimized solvent mdpi.com |
| Bar-Assisted Meniscus Shearing (BAMS) | S-shaped DNTT derivative | OTFT | Field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ at high coating speed rsc.org |
| Soluble Precursor Approach | DNTT precursor | OFET | High-performance, solution-processed devices with good stability acs.org |
Development of this compound-Based Materials for Emerging Optoelectronic Applications beyond Current Scope
While much of the focus has been on transistors and solar cells, the unique properties of this compound and its derivatives make them suitable for a range of other emerging optoelectronic applications.
Researchers are exploring the use of thieno[3,2-b]thiophene-based materials in areas such as:
Electrocatalysts: The electron-rich nature of the thieno[3,2-b]thiophene core makes it a candidate for catalytic applications. frontiersin.org
Capacitors: These materials are being investigated for their potential use in energy storage devices like capacitors. frontiersin.org
Memory Devices: The electrical properties of thieno[3,2-b]thiophene derivatives are being harnessed for the development of organic memory devices. frontiersin.org
Lithium-Ion Batteries: Donor-acceptor polymers containing thieno[3,2-b]thiophene units are being studied as anode materials for lithium-ion batteries, showing promising specific capacity and cycling stability. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The development of donor-π-acceptor materials based on thieno[3,2-b]thiophene has led to efficient OLEDs with emissions ranging from blue to green and yellowish-green. researchgate.net
The versatility of the thieno[3,2-b]thiophene platform allows for the fine-tuning of its properties to meet the specific demands of these diverse applications. For example, in the context of OLEDs, modifying the donor and acceptor units in a D-π-A architecture can control the emission color and efficiency. researchgate.net
Computational Materials Discovery and High-Throughput Screening of Analogues for Targeted Properties
Computational methods are playing an increasingly vital role in accelerating the discovery and design of new organic electronic materials. High-throughput screening and theoretical calculations allow for the rapid evaluation of a vast chemical space of thieno[3,2-b]thiophene analogues, identifying promising candidates for synthesis and experimental characterization.
For instance, in silico screening of novel derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) based on Marcus theory of charge transfer rates led to the identification of a compound with a predicted twofold improvement in mobility. Subsequent synthesis and characterization of this material in single-crystal field-effect transistors confirmed a remarkable mobility, validating the computational approach. osti.gov
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the electronic and optical properties of new thieno[3,2-b]thiophene derivatives. These calculations can provide insights into HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics, guiding the design of materials with targeted properties for applications like solar cells and transistors. frontiersin.orgacs.orgacs.org For example, DFT calculations have been used to understand the effect of introducing heteroatoms into the side chains of thieno[3,2-b]thiophene-porphyrin donor materials for organic solar cells, revealing how such modifications can influence electron density distribution and intermolecular stacking. mdpi.com
Addressing Long-Term Stability Challenges in Organic Electronic Devices Utilizing these Compounds
For organic electronic devices to be commercially viable, they must exhibit long-term operational and environmental stability. While thieno[3,2-b]thiophene derivatives are generally more stable than many other organic semiconductors, ensuring their longevity remains a key research focus. mpg.de
Studies on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) have shown that it is one of the more stable organic semiconductors in terms of its resistance to oxidation, chemical decomposition, and elevated temperatures. rsc.org However, the long-term stability of devices can still be a concern. For example, the effective mobility of DNTT-based thin-film transistors (TFTs) can degrade over time, potentially due to issues at the interface between the semiconductor and the source/drain contacts. rsc.org
Encapsulation is a common strategy to improve the stability of organic electronic devices. Research has shown that encapsulating ultrathin DNTT films with materials like titanium oxophthalocyanine (TiOPc) can slow down the degradation of the charge-carrier mobility. rsc.org Furthermore, the development of derivatives with higher ionization potentials, such as DNTT and its alkylated forms, has led to significantly better long-term air stability compared to materials like pentacene. mpg.de Some DNTT-based OFETs have demonstrated excellent thermal stability, maintaining their performance at temperatures as high as 250 °C. acs.org
Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science
The advancement of this compound-based materials is a testament to the power of interdisciplinary research. The synthesis of novel derivatives is a challenge for organic chemists, while physicists are crucial for characterizing the electronic and optical properties of these materials and fabricating them into devices. Materials scientists play a key role in understanding the structure-property relationships, including thin-film morphology and solid-state packing, which are critical for device performance.
This collaborative approach is evident in numerous studies. For example, the development of new hole transport materials for perovskite solar cells involves the synthesis of novel compounds, their photophysical and electrochemical characterization, and their integration into complex device architectures. frontiersin.org Similarly, the creation of high-performance, solution-processed OFETs requires expertise in synthetic chemistry, polymer physics, and device engineering to optimize the molecular design, solution formulation, and deposition process. mdpi.comacs.org The synergy between these disciplines is essential for overcoming the challenges in the field and for realizing the full potential of thieno[3,2-b]thiophene-based materials in next-generation electronics.
Q & A
Basic: What are the recommended methods for synthesizing 2,5-Dihexylthieno[3,2-b]thiophene, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis often involves ring-opening reactions of precursor thienothiophene derivatives. For example, aryllithium reagents (e.g., PhLi) can induce ring-opening of 2,5-dioctyl-dithieno[2,3-b:3',2'-d]thiophene, producing functionalized derivatives. Key factors include:
- Temperature control : Reactions typically proceed at −78°C to prevent side reactions.
- Solvent choice : Tetrahydrofuran (THF) is preferred for its ability to stabilize reactive intermediates.
- Substitution effects : Bulky alkyl chains (e.g., hexyl groups) may hinder reactivity, requiring extended reaction times or higher temperatures .
Yield optimization requires NMR monitoring of intermediates and purification via column chromatography.
Basic: How can researchers characterize this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and alkyl chain integration. For example, upfield shifts in H NMR (~0.8–1.5 ppm) indicate alkyl chain protons .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular packing and confirms backbone planarity. Supporting Information File 2 in provides a CIF file template for structural validation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight, with deviations >0.005 Da suggesting impurities .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks (GHS02 classification) .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps.
- Waste Disposal : Collect residues in halogenated waste containers, as thiophene derivatives may release toxic sulfur oxides upon combustion .
Advanced: How can researchers optimize the synthesis of this compound derivatives for high-performance organic electronics?
Methodological Answer:
- Side-Chain Engineering : Introduce branched alkyl groups (e.g., 2-octyldodecyl) to enhance solubility without disrupting π-conjugation. This improves thin-film morphology in devices .
- Catalyst Selection : Palladium-catalyzed direct arylation polymerization (DArP) minimizes β-defects, critical for charge transport. notes that β-protons in thieno[3,2-b]thiophene derivatives can lead to crosslinking, reducing yield; thus, low-beta monomers are preferred .
- Post-Synthetic Purification : Use Soxhlet extraction with methanol/hexane to remove oligomers, ensuring >95% regioregularity for optimal device performance .
Advanced: What mechanisms underlie the environmental instability of this compound-based semiconductors, and how can they be mitigated?
Methodological Answer:
- Photo-Doping Degradation : Exposure to light and oxygen generates polarons, increasing hole density and reducing mobility. Encapsulation with UV-filtering layers (e.g., PMMA) or doping with stabilizing agents (e.g., BHT) suppresses this effect .
- Moisture Sensitivity : Alkyl side chains can hydrolyze under high humidity. Annealing films in inert atmospheres (N or Ar) improves moisture resistance .
Advanced: How can computational modeling guide the design of this compound derivatives for tailored optoelectronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO levels and bandgap tuning. For example, substituting sulfur with selenium increases electron affinity by ~0.3 eV .
- Molecular Dynamics (MD) : Simulate alkyl chain packing to predict crystallinity. Simulations in Materials Studio show that linear alkyl chains promote tighter π-stacking vs. branched chains .
Advanced: How should researchers address contradictory data in charge mobility measurements for this compound-based polymers?
Methodological Answer:
- Source Identification : Compare film fabrication methods (spin-coating vs. blade-coating). Blade-coated films often exhibit higher mobility due to directional alignment .
- Morphology Analysis : Use atomic force microscopy (AFM) to correlate surface roughness (RMS < 2 nm) with mobility discrepancies.
- Device Architecture : Test top-gate vs. bottom-gate OTFT configurations; top-gate devices minimize interfacial traps, yielding more consistent data .
Advanced: What strategies enhance the integration of this compound into flexible electronic devices?
Methodological Answer:
- Substrate Compatibility : Use polyethylene naphthalate (PEN) substrates with low thermal expansion coefficients to prevent cracking during bending .
- Ink Formulation : Blend with high-boiling-point solvents (e.g., mesitylene) to enable roll-to-roll printing. cites PDPP2T-TT-OD/chlorobenzene blends achieving 20 mg/mL solubility for uniform coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
